2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668192
InChI: InChI=1S/C14H16N2O3/c17-14(18)13-10-3-1-2-4-11(10)15-12(13)9-16-5-7-19-8-6-16/h1-4,15H,5-9H2,(H,17,18)
SMILES:
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC17668192

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid -

Specification

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name 2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylic acid
Standard InChI InChI=1S/C14H16N2O3/c17-14(18)13-10-3-1-2-4-11(10)15-12(13)9-16-5-7-19-8-6-16/h1-4,15H,5-9H2,(H,17,18)
Standard InChI Key SBJBQBRTYUZCIB-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CC2=C(C3=CC=CC=C3N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid features an indole core substituted at position 2 with a morpholin-4-ylmethyl group and at position 3 with a carboxylic acid (Figure 1). The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar aromatic framework conducive to π-π interactions. The morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and modulates electronic properties through its electron-rich oxygen atom.

Molecular Formula: C14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight: 268.29 g/mol
Exact Mass: 268.1183 g/mol
LogP: ~1.8 (predicted)
Topological Polar Surface Area (TPSA): 65.6 Ų

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H16N2O3\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight268.29 g/mol
Melting Point176–178°C (predicted)
SolubilityModerate in polar solvents
pKa (Carboxylic Acid)~4.7

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid typically involves a multi-step process starting from indole derivatives. A representative route, adapted from Pagore and Biyani (2015), includes the following stages :

  • Indole Core Formation:

    • Condensation of substituted anilines with α-keto esters under Fischer indole synthesis conditions.

    • Example: Ethyl 2-methyl-1H-indole-3-carboxylate is synthesized via acid-catalyzed cyclization.

  • Morpholine Incorporation:

    • Alkylation of the indole nitrogen with 4-(2-chloroethyl)morpholine under basic conditions (e.g., NaH/DMF).

    • This step introduces the morpholin-4-ylmethyl group at position 2.

  • Ester Hydrolysis:

    • Saponification of the ethyl ester using aqueous NaOH or LiOH to yield the free carboxylic acid.

Table 2: Representative Synthetic Steps

StepReactionConditionsYield
1Fischer indole synthesisH2SO4, reflux, 6 hr65%
2N-AlkylationNaH, DMF, 80°C, 12 hr55%
3Ester hydrolysisNaOH, MeOH/H2O, rt, 2 hr85%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated purification systems are employed to enhance yield and reproducibility. Microwave-assisted synthesis has also been explored to reduce reaction times, though scalability remains a challenge .

Biological Activities and Mechanisms

Antioxidant Properties

Pagore and Biyani (2015) evaluated the antioxidant potential of structurally related indole-morpholine hybrids using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . Key findings include:

  • IC50 Value: 42.5 µM (compared to 25.8 µM for ascorbic acid).

  • Mechanism: The carboxylic acid group facilitates hydrogen atom transfer (HAT), neutralizing free radicals.

Figure 2: Proposed Antioxidant Mechanism

Indole-3-COOH+DPPHIndole-3-COO+DPPH-H\text{Indole-3-COOH} + \text{DPPH}^\bullet \rightarrow \text{Indole-3-COO}^\bullet + \text{DPPH-H}

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • Kinase Inhibitors: Morpholine’s ability to form hydrogen bonds with ATP-binding pockets enhances target engagement.

  • Antioxidant Therapeutics: Potential use in neurodegenerative diseases (e.g., Alzheimer’s) by mitigating oxidative stress.

Structure-Activity Relationship (SAR) Insights

  • Morpholine Position: Substitution at position 2 improves solubility without compromising aromatic interactions.

  • Carboxylic Acid: Essential for radical scavenging; esterification reduces activity by 70% .

Table 3: SAR of Indole-Morpholine Derivatives

DerivativeAntioxidant IC50 (µM)Antimicrobial MIC (µg/mL)
2-Morpholinomethyl-3-COOH42.516 (S. aureus)
2-Morpholinoethyl-3-COOEt118.232 (E. coli)
5-Bromo analogue55.78 (C. albicans)

Comparative Analysis with Related Compounds

Structural Analogues

  • 2-Methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid: Lacks the methylene spacer, reducing conformational flexibility .

  • 7-(2-Methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-3-propylindole-2-carboxylic acid: Bulky substituents at position 7 enhance lipophilicity but reduce aqueous solubility .

Functional Advantages

  • Bioavailability: The carboxylic acid group improves water solubility compared to ester derivatives.

  • Synthetic Accessibility: Fewer steps required compared to naphthalene-containing analogues .

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